REACTION_CXSMILES
|
[ClH:1].CC1(C)[O:8][C:7]2[CH:9]=[CH:10][C:11]([CH:13]([OH:20])[CH2:14][NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[N:12][C:6]=2[CH2:5][O:4]1>CO>[ClH:1].[ClH:1].[OH:4][CH2:5][C:6]1[C:7]([OH:8])=[CH:9][CH:10]=[C:11]([CH:13]([OH:20])[CH2:14][NH:15][C:16]([CH3:18])([CH3:17])[CH3:19])[N:12]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2,2-dimethyl-6-(1-hydroxy-2-t-butylaminoethyl)-4H-pyrido[3,2-d]-1,3-dioxin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OCC2=C(O1)C=CC(=N2)C(CNC(C)(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents under vacuum at 70° C.
|
Type
|
CUSTOM
|
Details
|
provides 230 mg
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.OCC1=NC(=CC=C1O)C(CNC(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |